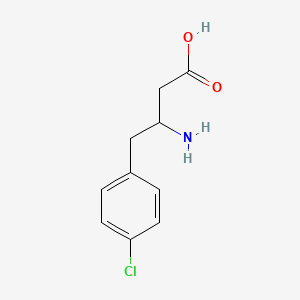

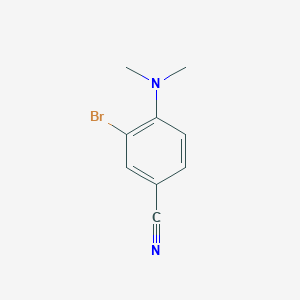

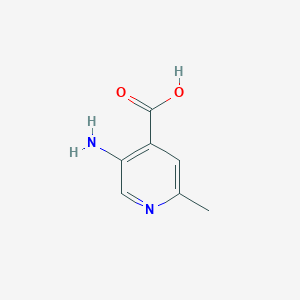

![molecular formula C7H6N2O B1289357 Benzo[d]isoxazol-5-amine CAS No. 239097-74-6](/img/structure/B1289357.png)

Benzo[d]isoxazol-5-amine

Vue d'ensemble

Description

Benzo[d]isoxazol-5-amine (BIS) is a heterocyclic amine that is used in a variety of scientific research applications. It is a highly versatile compound that has been used to synthesize a variety of different compounds and has been studied for its potential biomedical uses.

Applications De Recherche Scientifique

Gold-Catalyzed Cycloaddition Reactions

Benzo[d]isoxazol-5-amine has been utilized in gold-catalyzed cycloaddition reactions with ynamides or propargyl esters, leading to the synthesis of polysubstituted 2H-benzo[e][1,3]oxazines or benzo[f][1,4]oxazepines (Xu, Zhao, Li, & Liu, 2018).

Anti-Cancer Activity

Isoxazole derivatives of this compound have shown anti-cancer activity against various cancer cell lines. These compounds were particularly effective against the Colo205 cell line, inducing G2/M cell cycle arrest and apoptosis by activating p53 via mitochondrial-dependent pathways (Kumbhare et al., 2014).

Synthesis of Novel Biaryl Compounds

This compound has been used in the synthesis of novel 4-(1H-benzo[d]imidazol-2-yl)isoxazol-5-amine and 4-(1H-benzo[d]thiazol-2-yl)isoxazol-5-amine scaffolds, contributing to the development of new compounds with potential pharmacological activities (Pattabiraman et al., 2009).

Formation of Fe(III) Complexes

The ligand 8-(4-chlorophenyl)-3-butyl-3H-imidazo[4′,5′:3,4]benzo[1,2-c]isoxazol-5-amine, derived from this compound, has been synthesized and used to form complexes with Fe(III) ions. These complexes were studied using spectrophotometric methods and density functional theory (DFT) calculations (Agheli, Pordel, & Beyramabadi, 2017).

Antimicrobial Activities

A series of 3-substituted-2,1-benzisoxazoles were prepared and exhibited significant antimicrobial activities against bacterial and fungal strains, as well as antiplasmodial activity against Plasmodium falciparum. Benzo[c]isoxazol-5-amine derivatives were identified as effective against certain strains (Chaker et al., 2017).

Mécanisme D'action

Target of Action

Benzo[d]isoxazol-5-amine is a derivative of isoxazole, a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been found to exhibit a wide spectrum of biological activities and therapeutic potential Isoxazole derivatives have been found to exhibit prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .

Mode of Action

It is known that the substitution of various groups on the isoxazole ring imparts different activity . For instance, a compound bearing a 4-Cl phenyl substitution at the 5-position of the isoxazole was found to be a potent antibacterial and antifungal agent .

Biochemical Pathways

Isoxazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

In silico predictions of similar compounds have indicated good drug-likeness and pharmacokinetic profile .

Result of Action

Given the wide range of biological activities associated with isoxazole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular level .

Safety and Hazards

Orientations Futures

Isoxazoles, including Benzo[d]isoxazol-5-amine, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research will likely focus on developing new eco-friendly synthetic strategies and exploring their potential biological activities .

Analyse Biochimique

Biochemical Properties

Benzo[d]isoxazol-5-amine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. It has been identified as a potent inhibitor of the BRD4 bromodomain, a protein associated with various diseases, including cancer and inflammation . The interaction between this compound and BRD4 involves binding to the acetylated lysine residues on histones, thereby regulating chromatin structure and gene transcription. This compound exhibits high binding affinity to BRD4, as demonstrated by thermal shift assays and peptide competition assays .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting BRD4, it affects the acetylation levels on histones, leading to changes in chromatin architecture and gene transcription . This, in turn, impacts cell function, particularly in cancer cells, where it can inhibit cell proliferation and induce apoptosis. Additionally, this compound has been shown to affect inflammatory pathways, making it a potential therapeutic agent for inflammatory diseases .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with BRD4. By binding to the bromodomain of BRD4, it prevents the protein from interacting with acetylated lysine residues on histones . This inhibition disrupts the regulation of chromatin structure and gene transcription, leading to changes in gene expression. Additionally, this compound may also interact with other biomolecules involved in chromatin remodeling and transcriptional regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under specific conditions, such as being kept in a dark place and under an inert atmosphere at 2-8°C . Long-term studies have shown that this compound can maintain its inhibitory effects on BRD4 over extended periods, leading to sustained changes in cellular function . Degradation of the compound may occur under certain conditions, affecting its efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit BRD4 and induce changes in gene expression without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to normal cells and tissues . Threshold effects have been identified, indicating the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound may undergo biotransformation through enzymatic reactions, leading to the formation of metabolites that can affect its activity and efficacy . Additionally, this compound may influence metabolic flux and metabolite levels, further impacting cellular processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function . The distribution of this compound within different cellular compartments may also play a role in its overall efficacy and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall impact on cellular processes. Understanding the subcellular distribution of this compound is essential for optimizing its therapeutic applications .

Propriétés

IUPAC Name |

1,2-benzoxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSYPAYCLSJHBKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C=NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50593215 | |

| Record name | 1,2-Benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

239097-74-6 | |

| Record name | 1,2-Benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-benzoxazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

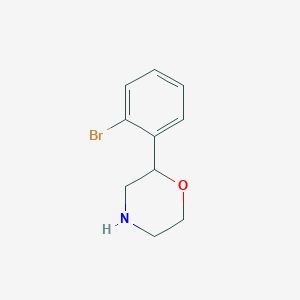

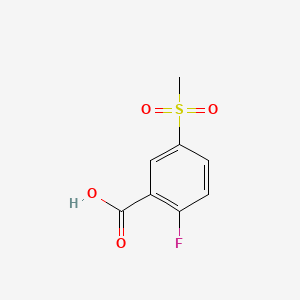

![4-Bromobenzo[d]thiazol-5-amine](/img/structure/B1289285.png)

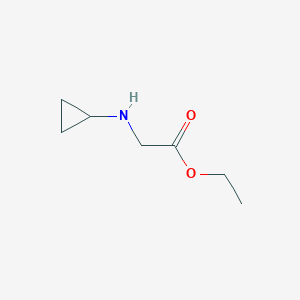

![2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1289293.png)